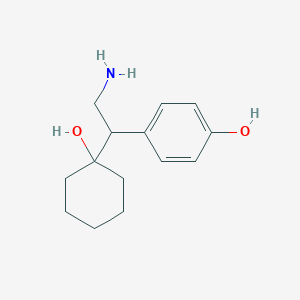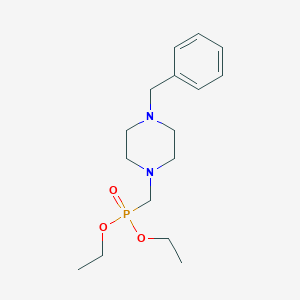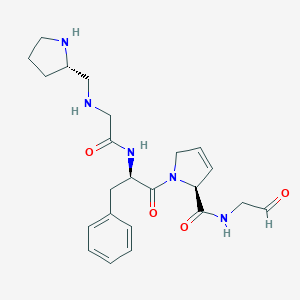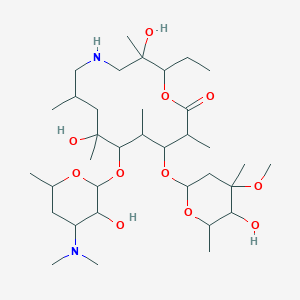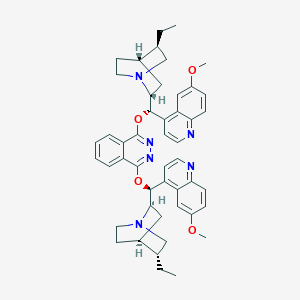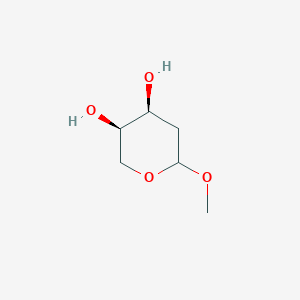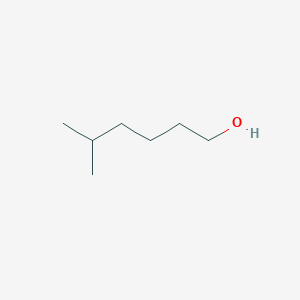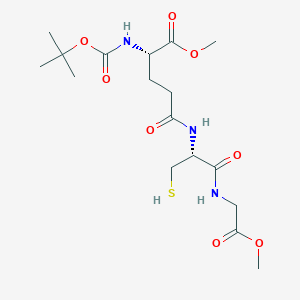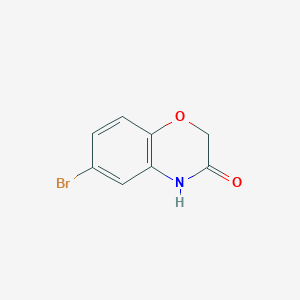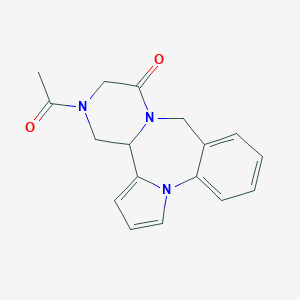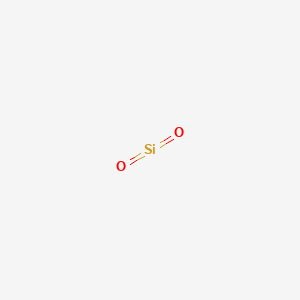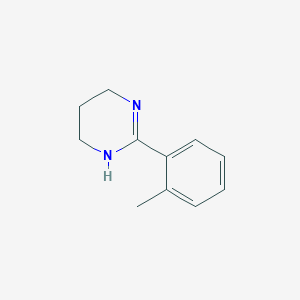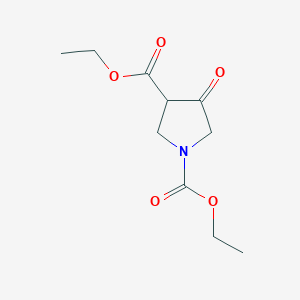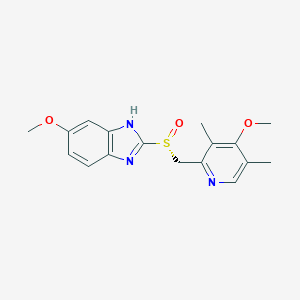![molecular formula C19H24ClNO3 B128235 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 155413-71-1](/img/structure/B128235.png)
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as F2, and it belongs to the class of isoquinoline alkaloids.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. However, it has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, antipsychotic, and antidepressant properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride. One direction is to further study its mechanism of action. This can help to identify potential therapeutic targets for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics. This can help to optimize its dosing and administration in vivo. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as multiple sclerosis and epilepsy.
Métodos De Síntesis
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
Propiedades
Número CAS |
155413-71-1 |
|---|---|
Nombre del producto |
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Fórmula molecular |
C19H24ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
Clave InChI |
GNMXUQSMHJTGJO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
SMILES canónico |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
Sinónimos |
CSH 087 CSH-087 CSH087 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



